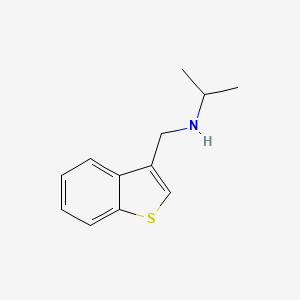
(1-benzothiophen-3-ylmethyl)(propan-2-yl)amine
Descripción general
Descripción
(1-Benzothiophen-3-ylmethyl)(propan-2-yl)amine is a chemical compound with the molecular formula C₁₂H₁₅NS and a molecular weight of 205.32 g/mol . It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom. This compound is used primarily for research purposes and has various applications in scientific studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-benzothiophen-3-ylmethyl)(propan-2-yl)amine typically involves the reaction of benzothiophene derivatives with appropriate amines under controlled conditions. One common method includes the alkylation of benzothiophene with isopropylamine in the presence of a suitable catalyst . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk .
Análisis De Reacciones Químicas
Types of Reactions
(1-Benzothiophen-3-ylmethyl)(propan-2-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to corresponding thiols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted amines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(1-Benzothiophen-3-ylmethyl)(propan-2-yl)amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (1-benzothiophen-3-ylmethyl)(propan-2-yl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that regulate cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1-Benzothiophen-3-yl)-2-methylpropan-1-amine
- 1-[1-Benzothiophen-3-ylmethyl(methyl)amino]-3-propan-2-yloxypropan-2-ol
Uniqueness
(1-Benzothiophen-3-ylmethyl)(propan-2-yl)amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzothiophene core and isopropylamine side chain make it a versatile compound for various research applications .
Propiedades
Fórmula molecular |
C12H15NS |
|---|---|
Peso molecular |
205.32 g/mol |
Nombre IUPAC |
N-(1-benzothiophen-3-ylmethyl)propan-2-amine |
InChI |
InChI=1S/C12H15NS/c1-9(2)13-7-10-8-14-12-6-4-3-5-11(10)12/h3-6,8-9,13H,7H2,1-2H3 |
Clave InChI |
LPSHFATYSWGKGB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NCC1=CSC2=CC=CC=C21 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













